

Enantioselective Synthesis of (+)-Vincadifformine: Application Notes and Protocols

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Compound of Interest

Compound Name: (+)-Vincadifformine

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Introduction

(+)-Vincadifformine is a pentacyclic monoterpenoid indole alkaloid and a key biosynthetic precursor to a wide array of biologically active compounds, including the Vinca alkaloids vinblastine and vincristine, which are indispensable chemotherapeutic agents. The complex architecture and significant therapeutic potential of its derivatives have rendered **(+)-vincadifformine** a prominent target for total synthesis. Enantioselective synthesis is crucial for accessing the biologically relevant enantiomer and enabling the development of novel therapeutic agents. This document provides detailed application notes and protocols for the enantioselective synthesis of **(+)-Vincadifformine**, focusing on key modern strategies that offer high stereocontrol and efficiency.

Key Synthetic Strategies and Quantitative Data Overview

Several innovative enantioselective strategies have been developed for the synthesis of **(+)-Vincadifformine**. The following tables summarize the quantitative data for key steps in some of the most notable approaches, providing a comparative overview of their efficiency and stereoselectivity.

Table 1: Key Asymmetric Reaction in the Synthesis of (+)-Vincadiformine by Zheng and Co-workers (2019)

Step	Catalyst/ Reagent	Solvent	Temp. (°C)	Time (h)	Yield (%)	e.e. (%)
Asymmetric c Mannich Reaction	Chiral Thiourea- Phosphoni um Salt Catalyst	Toluene	RT	24	72	84

e.e. = enantiomeric excess

Table 2: Key Steps in the Divergent Asymmetric Synthesis of (+)-Vincadiformine by Wang and Jiang (2017)

Step	Reagents and Conditions	Yield (%)
Intermolecular [4+2] Cycloaddition	Chiral Pyrroline, 3-ethyl-5- bromo-2-pyrone, Toluene, reflux	85
Pd/C-catalyzed Hydrogenation/Deprotection	H ₂ , Pd/C, MeOH, rt	92
Amidation	Acryloyl chloride, Et ₃ N, DCM, 0 °C to rt	88
Fischer Indolization	Phenylhydrazine, AcOH, reflux	75
Final Cyclization to (+)- Vincadiformine	1. Swern Oxidation; 2. n-BuLi, THF, -78 °C; 3. NCCO ₂ Me	65

Overall yield and enantiomeric excess for the final product are not explicitly stated in a single table in the provided search results but are reported to be high.

Table 3: Key Organocascade Catalysis Step in the MacMillan Synthesis

Step	Catalyst	Co-catalyst	Solvent	Temp. (°C)	Time (h)	Yield (%)	e.e. (%)
Diels-Alder/β-elimination/Amine Conjugate Addition	Imidazolidinone Organocatalyst	Tribromoacetic acid	MeCN	-20	48	83	97

This cascade reaction forms the core of (+)-aspidospermidine, which is then converted to **(+)-vincadiformine**.

Experimental Protocols

The following are detailed experimental protocols for the key enantioselective transformations in the synthesis of **(+)-Vincadiformine**.

Protocol 1: Asymmetric Mannich Reaction (Zheng et al., 2019)

This protocol describes the key enantioselective carbon-carbon bond-forming reaction to construct a crucial stereocenter.[\[1\]](#)[\[2\]](#)

Materials:

- N-Boc-indole-3-carbaldehyde
- Dimethyl ethylmalonate
- Chiral Thiourea-Phosphonium Salt Catalyst (10 mol%)
- Cesium carbonate (Cs_2CO_3)

- Toluene, anhydrous

Procedure:

- To a stirred solution of N-Boc-indole-3-carbaldehyde (1.0 equiv) and dimethyl ethylmalonate (1.2 equiv) in anhydrous toluene at room temperature, add the chiral thiourea-phosphonium salt catalyst (0.1 equiv).
- Add cesium carbonate (1.5 equiv) to the mixture.
- Stir the reaction mixture at room temperature for 24 hours, monitoring the progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
- Extract the aqueous layer with ethyl acetate (3 x 20 mL).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford the desired Mannich adduct.
- Determine the enantiomeric excess of the product by chiral high-performance liquid chromatography (HPLC).

Protocol 2: Intermolecular [4+2] Cycloaddition (Wang and Jiang, 2017)

This protocol details the stereoselective cycloaddition to establish the C-E ring system with a critical all-carbon quaternary stereocenter.[\[3\]](#)[\[4\]](#)[\[5\]](#)

Materials:

- Chiral Pyrroline
- 3-ethyl-5-bromo-2-pyrone

- Toluene, anhydrous

Procedure:

- In a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve the chiral pyrroline (1.0 equiv) and 3-ethyl-5-bromo-2-pyrone (1.1 equiv) in anhydrous toluene.
- Heat the reaction mixture to reflux and maintain for the time indicated by TLC monitoring until the starting materials are consumed.
- Cool the reaction mixture to room temperature and concentrate under reduced pressure.
- Purify the resulting crude lactone by flash column chromatography on silica gel to yield the desired cycloadduct.

Protocol 3: Organocascade Catalysis for Aspidospermidine Core (MacMillan)

This protocol outlines the one-pot cascade reaction to rapidly assemble the tetracyclic core of aspidospermidine, a direct precursor to **(+)-Vincadifformine**.^[6]

Materials:

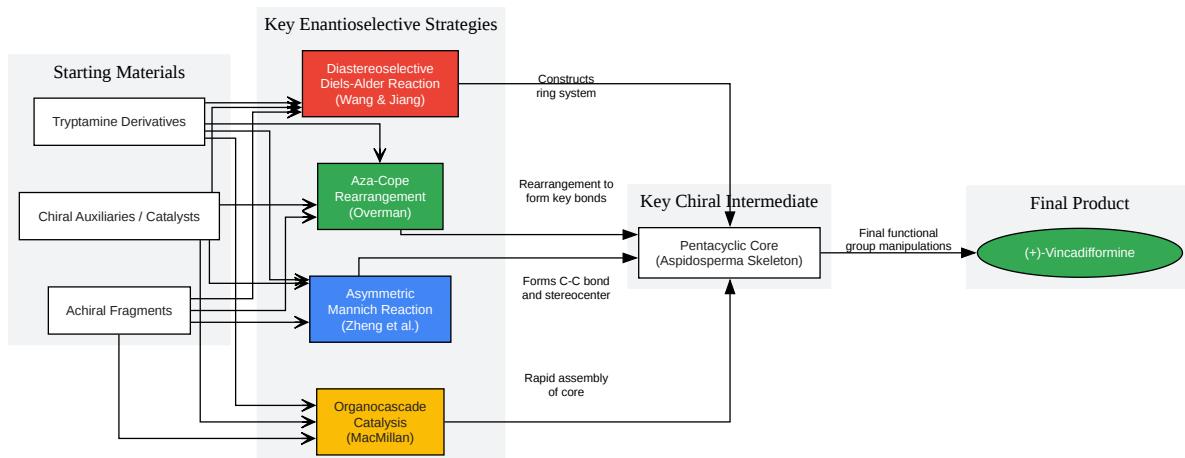
- 2-Vinyl Indole derivative
- Acrolein
- Imidazolidinone organocatalyst (e.g., (2S,5S)-5-benzyl-2-tert-butyl-3-methylimidazolidin-4-one) (20 mol%)
- Tribromoacetic acid (20 mol%)
- Acetonitrile (MeCN), anhydrous

Procedure:

- To a solution of the 2-vinyl indole derivative (1.0 equiv) and the imidazolidinone organocatalyst (0.2 equiv) in anhydrous acetonitrile at -20 °C, add tribromoacetic acid (0.2 equiv).
- Add acrolein (1.5 equiv) dropwise to the cooled solution.
- Stir the reaction mixture at -20 °C for 48 hours.
- Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
- Allow the mixture to warm to room temperature and extract with dichloromethane (3 x 20 mL).
- Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.
- Purify the residue by flash column chromatography to obtain the tetracyclic aspidospermidine core.
- The resulting (+)-aspidospermidine can be converted to **(+)-vincadiformine** via a Swern oxidation followed by carbomethylation.^[7]

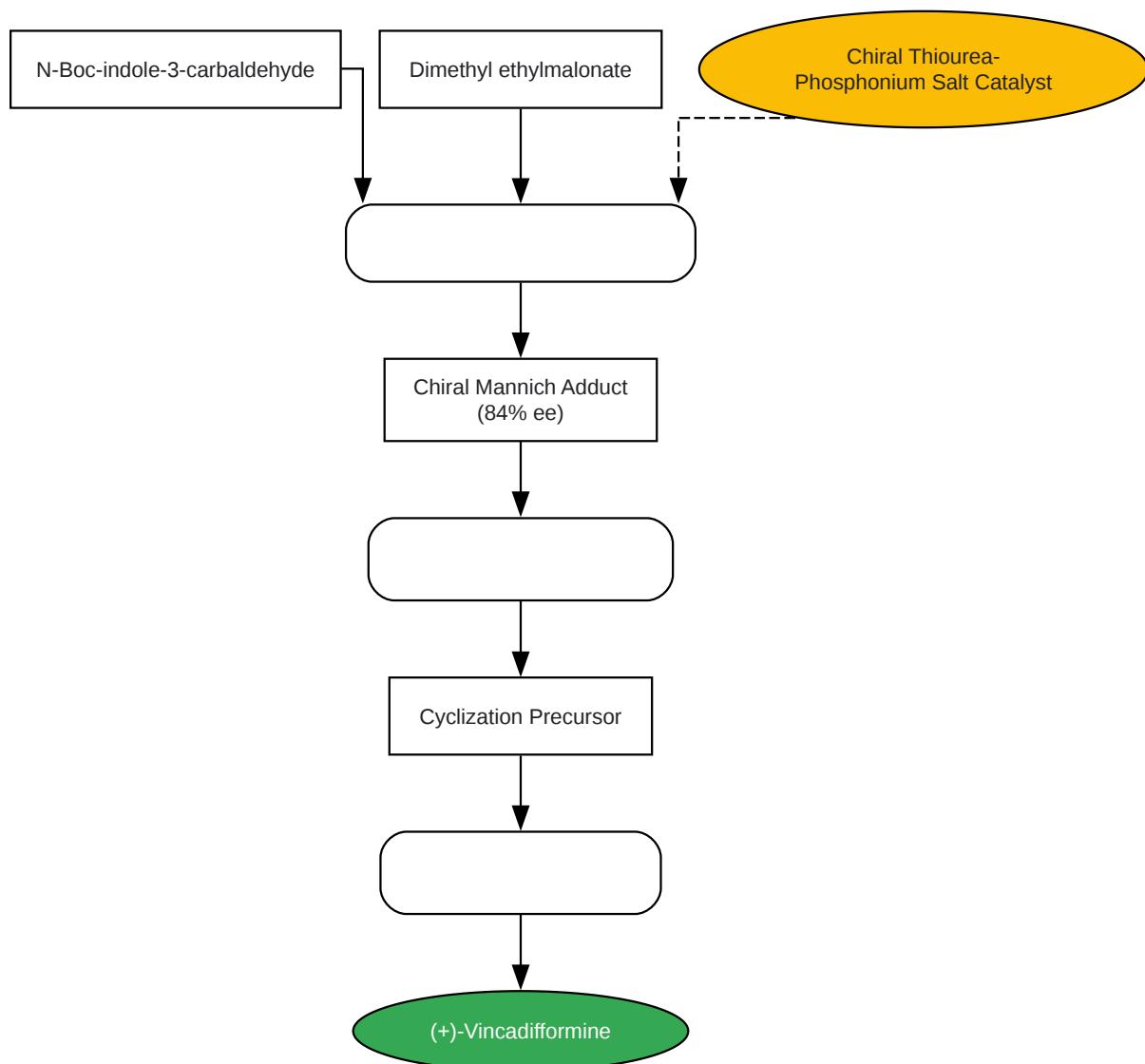
Visualizations of Synthetic Strategies

The following diagrams illustrate the logical flow and key transformations in the enantioselective synthesis of **(+)-Vincadiformine**.



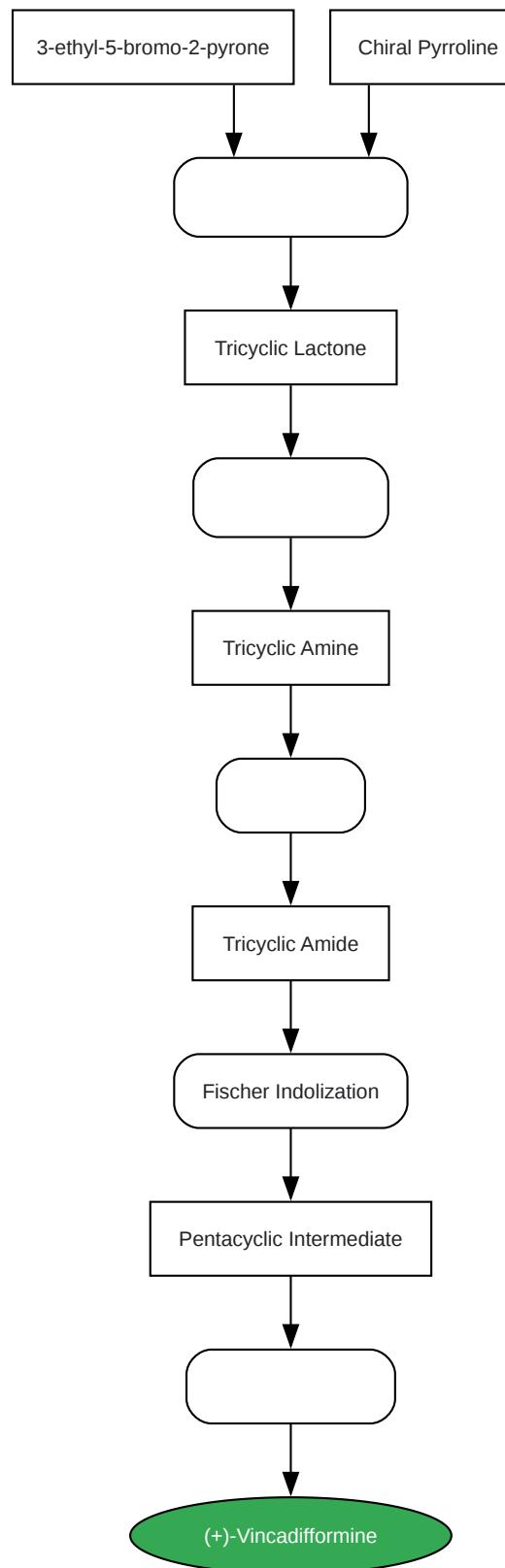
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Caption: Overview of key enantioselective strategies for the synthesis of **(+)-Vincadiformine**.



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Caption: Workflow of the enantioselective synthesis of **(+)-Vincadiformine** by Zheng and co-workers.

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Caption: Divergent asymmetric synthesis workflow for **(+)-Vincadiformine** by Wang and Jiang.

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